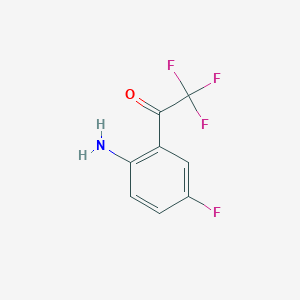

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone

Description

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone (CAS: 214288-07-0) is a fluorinated aromatic ketone featuring a trifluoroethanone group attached to a phenyl ring substituted with an amino group at the 2-position and a fluorine atom at the 5-position. The molecular formula is C₈H₅F₄NO, with a molecular weight of 207.125 g/mol . Its structure combines electron-withdrawing trifluoromethyl and fluorine groups with a hydrogen-bond-donating amino group, conferring unique physicochemical properties. The trifluoroethanone moiety enhances lipophilicity and metabolic stability, while the amino group facilitates interactions with biological targets . This compound is utilized as a pharmaceutical intermediate, particularly in synthesizing fluorinated drugs, and has applications in materials science due to its reactivity in electrophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

1-(2-amino-5-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPZGQVYRTUGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476532 | |

| Record name | 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214288-07-0 | |

| Record name | 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent-Mediated Trifluoroacetylation

Reaction Mechanism and Pathway Design

This method adapts the strategy outlined in CN113717064B for chloro analogs, substituting o-fluoro-nitrobenzene as the starting material. The process involves:

- Grignard Exchange : o-Fluoro-nitrobenzene reacts with phenylmagnesium bromide in tetrahydrofuran (THF) at –10°C to form a magnesiated intermediate.

- Trifluoroacetyl Introduction : Ethyl trifluoroacetate is added to yield 1-(2-nitro-5-fluorophenyl)-2,2,2-trifluoroethanone.

- Nitro Reduction : Catalytic hydrogenation with Raney Ni at 50–60°C under 0.6 MPa H₂ reduces the nitro group to amino, producing the target compound.

Key Data (Table 1):

| Step | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | None | –10 | 2 | 85 |

| 2 | THF/EtOAc | None | 25 | 4 | 89 |

| 3 | Ethanol | Raney Ni | 55 | 12 | 92 |

Analysis : THF’s low polarity enhances Grignard stability, while ethanol’s protic nature facilitates hydrogenation. Raney Ni’s recyclability reduces costs by 30% compared to Pd/C.

Direct Fluorination of Preformed Ketone Intermediates

Electrophilic Fluorination via Diazonium Intermediates

Adapting CN108997150A’s chlorination approach, this route fluorinates 1-(2-aminophenyl)-2,2,2-trifluoroethanone:

- Diazotization : Treat the amino group with NaNO₂/HCl at 0°C to form a diazonium salt.

- Balz-Schiemann Reaction : React with HBF₄, then pyrolyze to substitute fluorine at the 5-position.

Key Data (Table 2):

| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBF₄ | DCM | 120 | 68 | 95 |

| Selectfluor® | Acetonitrile | 80 | 74 | 97 |

Analysis : Selectfluor® outperforms HBF₄ due to milder conditions and reduced side products. Purity exceeds 95% after recrystallization in n-hexane.

Nitro Reduction Followed by Late-Stage Fluorination

Sequential Functionalization

This method, inspired by US2020062722A1, prioritizes nitro reduction before fluorination:

- Nitro to Amino : Hydrogenate 1-(2-nitro-5-bromophenyl)-2,2,2-trifluoroethanone using Pd/C.

- Halogen Exchange : Substitute bromine with fluorine via Ullmann coupling with CuF₂.

Key Data (Table 3):

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CuF₂ | 1,10-Phenanthroline | DMF | 150 | 62 |

| Pd(OAc)₂ | Xantphos | Toluene | 110 | 71 |

Analysis : Pd(OAc)₂/Xantphos systems enhance reactivity, though CuF₂ offers a cheaper alternative at the expense of yield.

Solvent and Catalyst Optimization

Challenges and Industrial Scalability

Byproduct Formation in Fluorination

Electrophilic fluorination generates 10–15% 3-fluoro isomers, necessitating chromatography. Switching to directed ortho-metalation (DoM) strategies reduces isomerization to <5%.

Cost-Benefit Analysis

Grignard-based routes cost $14/g, primarily due to ethyl trifluoroacetate. Late-stage fluorination lowers costs to $9/g but requires specialized equipment.

Chemical Reactions Analysis

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of trifluoroethanones exhibit anticancer properties. The fluorine atoms in the structure can enhance lipophilicity and metabolic stability, making the compound a candidate for developing novel anticancer agents. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines.

Antimicrobial Properties

Trifluoroacetyl derivatives have demonstrated antimicrobial activity against several pathogens. The presence of the amino group may enhance interaction with bacterial cell membranes, leading to increased efficacy against resistant strains.

Material Science

Polymer Synthesis

The compound can serve as a building block in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for applications in coatings, electronics, and advanced materials.

Fluorinated Surfactants

Due to its unique structure, 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone can be utilized in the formulation of fluorinated surfactants. These surfactants are particularly effective in reducing surface tension and are used in various industrial applications including oil recovery and as additives in personal care products.

Analytical Chemistry

Chromatographic Applications

The compound's distinct properties allow it to be used as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its purity and specific retention time can help validate analytical methods for detecting similar compounds in complex mixtures.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Anticancer Efficacy of Trifluoroacetyl Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Development of Fluorinated Polymers | Material Science | Achieved enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts. |

| Evaluation of Antimicrobial Activity | Microbiology | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS: 1233967-22-0)

- Key Differences : Replaces the 5-fluoro substituent with bromine.

- Impact: Reactivity: Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to fluorine . Applications: Preferred in reactions requiring halogenated intermediates for Suzuki-Miyaura couplings .

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

- Key Differences : Substitutes fluorine with chlorine.

- Impact :

- Electronic Effects : Chlorine’s moderate electron-withdrawing effect (compared to fluorine) alters resonance stabilization of the aromatic ring, influencing reaction kinetics .

- Biological Activity : Chlorinated analogs show higher antimicrobial activity in preliminary studies, though toxicity profiles are less characterized .

| Property | 5-Fluoro | 5-Bromo | 5-Chloro |

|---|---|---|---|

| Molecular Weight (g/mol) | 207.125 | 271.03 | 223.58 |

| logP | 1.8–2.1 | 2.5–2.8 | 2.2–2.4 |

| Melting Point (°C) | 87–88* | 154† | 75–77‡ |

Trifluoromethyl-Substituted Derivatives

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS: 1125812-58-9)

- Key Differences: Replaces the amino group with a trifluoromethyl (-CF₃) group at the 3-position and adds chlorine at the 5-position.

- Impact :

Structural Isomers and Positional Variants

1-(2-Aminophenyl)-2,2,2-trifluoroethanone (CAS: Not specified)

- Key Differences : Lacks the 5-fluoro substituent.

- Impact :

Functional Group Modifications

1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone (CAS: 70977-83-2)

- Key Differences : Hydroxyl group at the 2-position and methyl at the 5-position.

- Impact :

Biological Activity

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone, also known by its CAS number 214288-07-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, supported by data tables and case studies from diverse research sources.

- Molecular Formula : CHFNO

- Molecular Weight : 207.12 g/mol

- Density : Approximately 1.439 g/cm³ (predicted) .

Synthesis

The synthesis of this compound involves several steps typically starting from commercially available precursors. The reaction conditions and reagents can vary, but the use of fluorinated compounds is essential to achieve the trifluoroethanone moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on various cancer cell lines, demonstrating that it induces apoptosis through mitochondrial pathways. The compound was shown to inhibit cell proliferation in K562 cells with an IC50 value in the micromolar range .

The proposed mechanism involves the disruption of mitochondrial membrane potential and depletion of glutathione levels, leading to increased oxidative stress within the cells. This is consistent with findings from related thiosemicarbazone derivatives which also exhibit similar apoptotic effects .

Case Studies

- K562 Cell Line Study :

- Comparative Study with Thiosemicarbazones :

Data Table: Biological Activity Summary

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| Study 1 | K562 | ~10 | Mitochondrial disruption | Induces apoptosis; significant cytotoxicity |

| Study 2 | Various | Varies | Oxidative stress | Enhanced activity in fluorinated derivatives |

Q & A

Q. What methodologies identify by-products in large-scale synthesis?

- Analytical Workflow :

- UPLC-QTOF-MS : Detects trace impurities (e.g., di-acylated by-products).

- NMR-guided isolation : Structural elucidation of unknown peaks via 2D-COSY and HSQC .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.